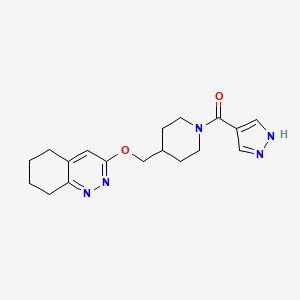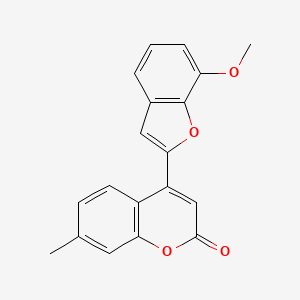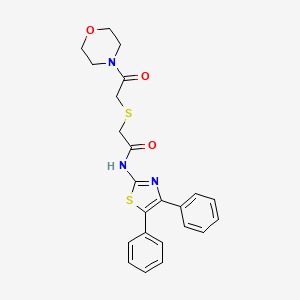
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H15BClNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C13H15BClNO2 . Unfortunately, the specific bond lengths and angles are not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 361.1±32.0 °C and a predicted density of 1.16±0.1 g/cm3 . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Catalytic Activity and Synthesis
Catalytic Reduction of Dioxygen : A study by Kadish et al. (2008) explored Co(III) corroles as catalysts for the reduction of dioxygen, demonstrating their effectiveness in both heterogeneous and homogeneous systems. This research provides insights into the redox properties and catalytic activities of similar compounds in various solvents, including benzonitrile.
Synthesis and Structural Analysis : Wu et al. (2021) focused on synthesizing and characterizing structures similar to 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Their study, detailed in Wu et al. (2021), employed spectroscopic methods and X-ray diffraction for structural confirmation.
Chemical Analysis and Imaging
- Metabotropic Glutamate Receptors Imaging : Simeon et al. (2007) investigated 2-fluoromethyl analogs of a specific compound for potential use in imaging metabotropic glutamate subtype-5 receptors (mGluR5s) with positron emission tomography (PET). The study, as reported in Simeon et al. (2007), found one compound with exceptionally high affinity for mGluR5, suitable for further evaluation as a PET radioligand.
Photoredox Catalysis
- Organic Photoredox-Catalyzed Synthesis : In research by Wang et al. (2019), the focus was on the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol and amine derivatives. As detailed in Wang et al. (2019), the study demonstrated the effectiveness of a specific photoredox catalyst for activating various types of fluoromethylation reagents.
Molecular Structure and Spectroscopy
- Vibrational Spectra Analysis : The work of Sundaraganesan et al. (2008) investigated the experimental and theoretical spectra of a compound structurally similar to this compound. Their findings, as presented in Sundaraganesan et al. (2008), provide valuable information on the molecular structure and vibrational properties of such compounds.
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)11(16)10(15)6-9/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLYXHSDWPLKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

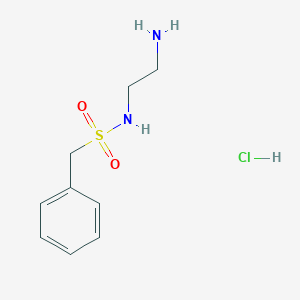
![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)
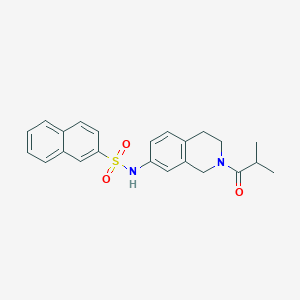

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2700434.png)
![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)
![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)
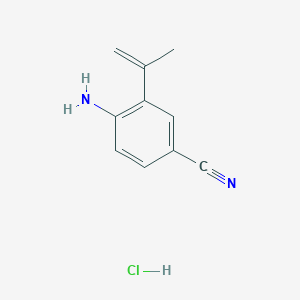
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)

